molecular formula C29H37N5O5 B12300080 L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide

L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide

Cat. No.: B12300080
M. Wt: 535.6 g/mol
InChI Key: JAKBYSTWCHUQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PL017 involves the modification of morphiceptin, a tetrapeptide. The key steps include the N-methylation of phenylalanine at the third position and the incorporation of D-proline at the fourth position. The reaction conditions typically involve the use of peptide coupling reagents and protecting groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of PL017 would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides with high purity. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

PL017 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered pharmacological properties, which can be useful for structure-activity relationship studies .

Scientific Research Applications

PL017 has several scientific research applications:

Mechanism of Action

PL017 exerts its effects by selectively binding to μ opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the μ opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PL017

PL017 is unique due to its high selectivity for μ opioid receptors and its ability to produce long-lasting, reversible analgesia with fewer side effects. This makes it a valuable tool in pain management research and a potential candidate for developing new analgesic drugs .

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBYSTWCHUQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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